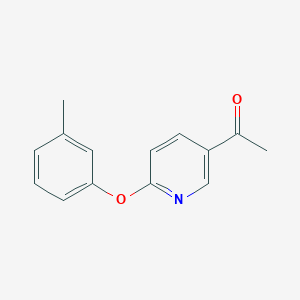
1-(6-(M-Tolyloxy)pyridin-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(6-(M-Tolyloxy)pyridin-3-yl)ethan-1-one” is a chemical compound with the molecular formula C14H13NO2 . It is also known as 5-Acetyl-(3-methyl phenoxy)pyridine . This compound is used in scientific research and offers immense potential for various applications due to its unique properties and structure.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a tolyloxy group at the 6-position and an ethan-1-one group . The exact 3D structure may need to be determined using techniques such as X-ray crystallography .Scientific Research Applications
Molecular Structure Studies
- The compound 2-hydroxy-[1,2-di(pyridin-2-yl)]ethane-1-one and its derivatives were synthesized and characterized. The molecular and crystal structure of the compound 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol was determined by single-crystal X-ray diffraction, showcasing the compound's crystalline nature and structural attributes (Percino et al., 2006).
Co-crystal Formation
- The synthesis and crystal structure of co-crystals involving 1,2-bis(pyridin-4-yl)ethane with 4-alkoxybenzoic acids were investigated. The structures were determined to reveal hydrogen-bonded 2:1 units, highlighting the compound's ability to form stable co-crystal structures (Tabuchi et al., 2015).
Catalysis Research
- The potential of (imino)pyridine ligands bearing pendant arms in forming palladium complexes was explored. These complexes were assessed as selective ethylene dimerization catalysts, indicating the compound's utility in catalysis applications (Nyamato et al., 2015).
Film Fabrication and Electrooptic Response
- Research into electrooptic film fabrication involved new dibranched, heterocyclic "push-pull" chromophores like 1-(pyridin-4-yl)-2-(N-methyl-5-formylpyrrol-2-yl)ethylene. The chromophore molecular architecture and film growth method were pivotal in determining the film microstructure and optical/electrooptic response (Facchetti et al., 2006).
Antibacterial Activity
- A series of 1-(5-(2-tolyloxyquinoline-3-yl)-2-(pyridine-4-yl)-1,3,4-oxidiazol-3(2H)-yl)ethanones were synthesized and demonstrated potential antibacterial activity, highlighting the biomedical applications of the compound (Joshi et al., 2011).
NMR Spectroscopy and Compound Characterization
- Detailed NMR spectroscopic data of non-symmetrical compounds containing a pyridinium moiety linked to different phenyl rings were assigned, providing insights into the structural characterization and the potential for further chemical modifications (Schiaffino-Ortega et al., 2014).
Polymer Synthesis
- The compound 2-(pyridin-2-yl)ethanol was used as a protecting group for methacrylic acid, showcasing its utility in polymer synthesis where it could be selectively removed post-polymerization, offering a method for synthesizing polymers with specific functionalities (Elladiou & Patrickios, 2012).
properties
IUPAC Name |
1-[6-(3-methylphenoxy)pyridin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-4-3-5-13(8-10)17-14-7-6-12(9-15-14)11(2)16/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCKYKKYRXVXJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=NC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

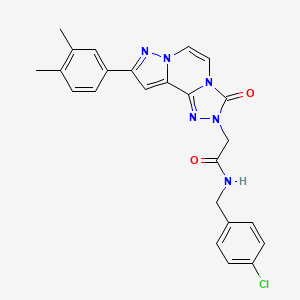
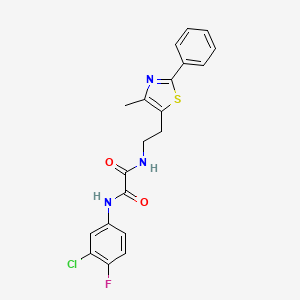
![5-Methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2632771.png)

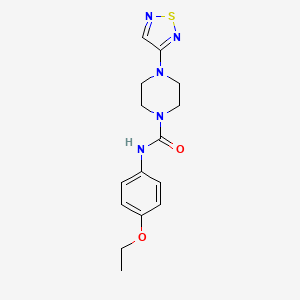
![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-(methylsulfonyl)phenyl)methanone](/img/structure/B2632776.png)
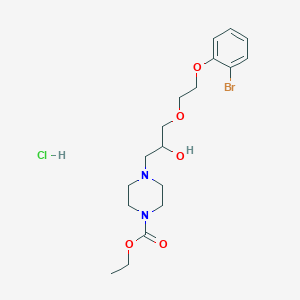
![N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2,3-dicarboxamide](/img/structure/B2632780.png)
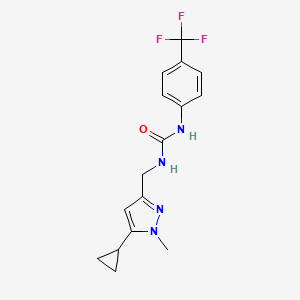
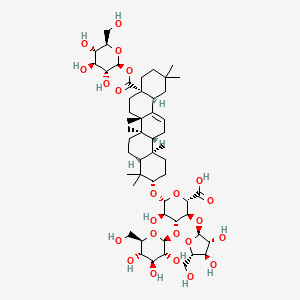

![N-[(E)-1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide](/img/structure/B2632787.png)

